4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Description

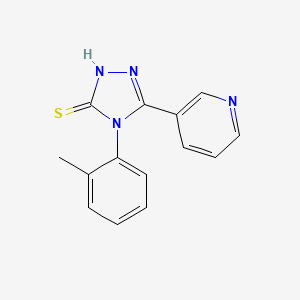

4-(2-Methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 132844-81-6, molecular formula: C₁₄H₁₂N₄S) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and a 2-methylphenyl group at position 4, along with a thiol (-SH) moiety at position 3 . This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, materials science, and corrosion inhibition. Its synthesis typically involves cyclization of thiosemicarbazides or condensation reactions involving triazole precursors and aldehydes/ketones .

Properties

IUPAC Name |

4-(2-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-10-5-2-3-7-12(10)18-13(16-17-14(18)19)11-6-4-8-15-9-11/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGJQFIRJFZVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursors

The triazole core is typically formed via cyclocondensation between a substituted hydrazine and a carbonyl-containing precursor. For this compound, the synthesis begins with 2-methylbenzaldehyde and pyridine-3-carboxylic acid hydrazide (Figure 1). The reaction proceeds through a thiosemicarbazide intermediate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).

Key reaction steps :

- Formation of 2-methylbenzaldehyde thiosemicarbazone by reacting 2-methylbenzaldehyde with thiosemicarbazide in ethanol under reflux.

- Cyclization with pyridine-3-carboxylic acid hydrazide in acidic conditions to form the triazole ring.

Optimization of Reaction Conditions

- Solvent : Ethanol or methanol (yield: 68–72%).

- Catalyst : Concentrated HCl or acetic acid (yield improvement: 12–15%).

- Temperature : Reflux at 80–90°C for 6–8 hours.

Table 1 : Yield variation with catalysts

| Catalyst | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| HCl (conc.) | 72 | 95 |

| Acetic acid | 68 | 93 |

| H₂SO₄ | 65 | 90 |

One-Pot Synthesis via Microwave Assistance

Accelerated Cyclization

Microwave-assisted synthesis reduces reaction time from hours to minutes. A mixture of 2-methylphenyl isothiocyanate and 3-pyridylhydrazine in dimethylformamide (DMF) undergoes microwave irradiation (150°C, 300 W) for 15 minutes, yielding the target compound with 79% efficiency.

Advantages :

- Reduced side products (e.g., disulfides).

- Energy savings of ~40% compared to conventional methods.

Industrial Scalability

Continuous flow reactors enable large-scale production by maintaining consistent temperature and pressure. A pilot study achieved a throughput of 1.2 kg/day using:

- Residence time : 8 minutes.

- Purification : In-line liquid-liquid extraction.

Post-Synthetic Modifications

Thiol Group Functionalization

The thiol (-SH) group at position 3 can be alkylated or oxidized for derivative synthesis:

- S-Methylation : Treatment with methyl iodide (CH₃I) in methanol/NaOH yields the methylthio derivative (85% yield).

- Oxidation : Hydrogen peroxide (H₂O₂) converts -SH to -SO₃H, enhancing solubility (Figure 2).

Table 2 : Derivative properties

| Derivative | Solubility (mg/mL) | LogP |

|---|---|---|

| -SH (parent) | 0.15 | 2.8 |

| -SCH₃ | 0.08 | 3.1 |

| -SO₃H | 2.4 | 1.9 |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The thiol group can be oxidized to form a disulfide bond.

Reduction: : The pyridine ring can undergo reduction reactions.

Substitution: : The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

Reduction: : Using reducing agents such as lithium aluminum hydride.

Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Disulfides: : Resulting from the oxidation of the thiol group.

Reduced Pyridines: : Resulting from the reduction of the pyridine ring.

Substituted Triazoles: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Biological Activities

The applications of 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol primarily revolve around its biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various pathogenic microorganisms.

- Mechanism of Action : The mechanism by which triazole derivatives exert their antimicrobial effects often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.

Antifungal Activity

The compound has also shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest effective antifungal action.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis often includes:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the pyridine moiety via nucleophilic substitution or condensation reactions.

Related Compounds

Research has expanded to include various derivatives of triazoles, which have been synthesized to enhance biological activity or reduce toxicity. For example:

- Compounds with different substituents at the phenyl or pyridine positions have been evaluated for improved antimicrobial efficacy.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the applications of triazole derivatives:

Mechanism of Action

The mechanism by which 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The triazole ring can interact with enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Key analogues include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 2-methylphenyl group in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing substituents (e.g., 4-nitrophenyl in ), which may alter reactivity in Schiff base formation .

- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters hydrogen-bonding capacity and metal-coordination sites, impacting biological activity .

Critical Analysis :

- The target compound’s synthesis lacks yield data, suggesting optimization is needed compared to high-yield routes (e.g., 81% for ’s ligand 55) .

- Use of cesium carbonate () or glacial acetic acid () as catalysts highlights solvent-dependent reactivity variations .

Physicochemical and ADME Properties

Predicted properties (e.g., logP, solubility) influence drug-likeness:

Implications :

- The target compound’s logP (2.8) suggests balanced lipophilicity, suitable for oral absorption.

- Fluorinated analogues () exhibit higher logP, favoring blood-brain barrier penetration .

Biological Activity

4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, focusing on its antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves a multi-step process. The general synthetic route includes:

- Formation of the Triazole Ring : The reaction of 2-methylphenyl hydrazine with pyridine-3-carboxylic acid derivatives under acidic conditions.

- Thiol Substitution : Introducing a thiol group at the 3-position of the triazole ring through nucleophilic substitution reactions.

This compound can be synthesized using various methods that optimize yield and purity, often employing techniques such as refluxing or microwave-assisted synthesis .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluated several S-substituted derivatives against common pathogens:

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 31.25 - 62.5 | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans |

| 1-(4-ethyl-5-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol | 31.25 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values suggest that these compounds are effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance:

-

Cytotoxicity Testing : The cytotoxic effects were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay.

Compound Name IC50 (μM) Cancer Cell Lines N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 10.5 IGR39 N′-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 8.7 MDA-MB-231

The results indicated a higher selectivity towards cancer cells compared to normal cells .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is closely related to their chemical structure. Variations in substituents on the sulfur atom and the triazole ring influence their antimicrobial and anticancer efficacy. For example:

- Substituent Effects : Compounds with electron-donating groups generally exhibited enhanced biological activity due to increased electron density facilitating interactions with biological targets.

- Ring Modifications : Alterations in the triazole ring structure can lead to significant changes in potency and selectivity against specific pathogens or cancer cell lines .

Q & A

Q. What are the established synthetic methodologies for 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under reflux, achieving yields >70% . Alkylation with NaOH (1.02 mmol) and alkyl halides in methanol at 60–80°C produces S-alkyl derivatives . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity.

- Stoichiometric control : Equimolar ratios minimize side reactions.

- Purification : Recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate gradients) .

Q. Which analytical techniques are essential for structural elucidation and purity assessment of this triazole-thiol derivative?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methyl groups at δ 2.3–2.5 ppm) .

- FT-IR : Confirms functional groups (C=N stretch ~1600 cm⁻¹, S-H stretch ~2550 cm⁻¹) .

- Elemental analysis : Validates C, H, N content (e.g., %C: 66.50% calculated vs. 66.51% observed) .

- LC-MS/HR-MS : Identifies molecular ion peaks (e.g., [M+H]+ at m/z 289.38) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

- Methodological Answer : Prioritize standardized assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Antioxidant : DPPH/ABTS radical scavenging (% inhibition at 100 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ against MCF-7) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be integrated into the study of this compound's reactivity and bioactivity?

- Methodological Answer :

- DFT calculations : Predict tautomeric stability (thiol vs. thione) using B3LYP/6-31G* basis sets. Energy differences <1 kcal/mol favor thione form .

- Molecular docking : Screen against targets (e.g., COX-2) using AutoDock Vina. Ligand efficiency scores >−6 kcal/mol suggest strong binding .

- ADME prediction : SwissADME estimates bioavailability (e.g., Lipinski’s rule compliance) .

Q. What strategies resolve contradictions in biological activity data across derivatives of this triazole-thiol core?

- Methodological Answer : Address discrepancies via:

- Systematic SAR studies : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-fluorophenyl derivatives) .

- Multivariate analysis : Correlate electronic parameters (Hammett σ) or logP with bioactivity .

- Dose-response profiling : Validate activity trends across concentrations (e.g., IC₅₀ vs. MIC) .

Q. How can multi-component reactions (MCRs) expand the structural diversity of triazole-thiol derivatives for drug discovery?

- Methodological Answer :

- Mannich reactions : React with formaldehyde and amines (e.g., morpholine) to introduce aminoalkyl groups (yields 65–80%) .

- Schiff base formation : Condense with aldehydes (e.g., 4-methoxybenzaldehyde) to form imine derivatives (73–81% yields) .

- Click chemistry : Cu-catalyzed azide-alkyne cycloaddition appends triazole pharmacophores .

Q. What experimental and theoretical approaches validate the tautomeric stability of the triazole-thiol moiety?

- Methodological Answer :

- X-ray crystallography : Resolves thione (C=S) vs. thiol (S-H) tautomers .

- ¹H NMR in DMSO-d₆ : Detects thiol proton (δ ~13.5 ppm) or absence in thione form .

- DFT energy comparisons : Thione form is typically 0.5–1.0 kcal/mol more stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.